molecular formula C9H10N2O3 B3138502 4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid CAS No. 459157-21-2

4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid

Cat. No.: B3138502
CAS No.: 459157-21-2
M. Wt: 194.19 g/mol
InChI Key: VKMIXLGLQJUAKF-UHFFFAOYSA-N
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Description

4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid (CAS: 477863-08-4) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered azepine ring. Its molecular formula is C₈H₉N₃O₃ (MW: 195.18 g/mol) . This compound is primarily utilized in pharmaceutical research, particularly in the development of non-nucleoside inhibitors targeting viral polymerases such as respiratory syncytial virus (RSV) . It is supplied as a white solid with >98% purity and requires storage at -20°C or -80°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a]azepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8-3-1-2-4-11-7(8)5-6(10-11)9(13)14/h5H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMIXLGLQJUAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propylamine. The resulting derivative undergoes cyclization upon deprotection of the Boc group, yielding the pyrazolo-azepine skeleton . Selective reduction of the lactam can be achieved using borane, followed by protection of the resulting amine with a tert-butyloxycarbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but scalable synthesis routes have been developed. These methods often involve the use of commercially available starting materials and standard organic synthesis techniques to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .

Mechanism of Action

The mechanism of action of 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The pyrazolo[1,5-a]azepine/diazepine scaffold has been modified to explore diverse biological activities. Key derivatives and their properties are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Biological Activity Synthesis Yield Key References
4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid None (parent compound) C₈H₉N₃O₃ 195.18 RSV polymerase inhibition N/A (commercial)
5-(3-Methylfuran-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid (16) 5-position: 3-methylfuran-2-carbonyl C₁₄H₁₄N₄O₄ 318.29 Intermediate for RSV inhibitors 90% (from ethyl ester)
N-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-sulfonamide (8r) 2-position: sulfonamide; 5-position: 3-methylfuran-2-carbonyl C₁₉H₂₁N₄O₄S 401.46 RSV polymerase inhibition (IC₅₀: <1 μM) 76%
2-Ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one 2-position: ferrocenyl; 7-position: hydroxyl C₂₈H₂₈FeN₄O₂ 532.40 Anti-proliferative activity (A549 lung cancer cells) 70–85% (MW-assisted)
5-(4-Carboxybenzyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid 5-position: 4-carboxybenzyl C₁₇H₁₆N₄O₅ 356.34 Not reported (structural analogue) N/A

Physicochemical and Stability Properties

  • Solubility : The carboxylic acid group in the parent compound enhances water solubility compared to ester derivatives (e.g., methyl or ethyl esters) .
  • Stability : Carboxylic acid derivatives require storage at -20°C or -80°C to prevent degradation, while ester analogues (e.g., methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate) are stable at room temperature .
  • Purity : HPLC purity exceeds 98% for most derivatives, critical for biological assays .

Biological Activity

4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylic acid (CAS No. 477863-08-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including anti-inflammatory properties, analgesic effects, and other pharmacological potentials.

  • Molecular Formula : C9H11N3O3
  • Molecular Weight : 209.2 g/mol
  • CAS Number : 477863-08-4

Structure

The compound features a pyrazolo[1,5-a]azepine core structure which is significant for its biological activity. The presence of the carboxylic acid functional group is essential for its interaction with biological targets.

Anti-inflammatory Activity

Research has indicated that derivatives of the pyrazolo class exhibit notable anti-inflammatory effects. For instance:

  • In vitro Studies : A study reported that certain pyrazole derivatives showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in the inflammatory process. The IC50 values for these compounds ranged from 0.02 to 0.04 μM for COX-2 inhibition, demonstrating high potency compared to standard anti-inflammatory drugs like celecoxib .
CompoundCOX-2 IC50 (μM)Selectivity Index
Compound A0.0280.03
Celecoxib0.0495.84

Analgesic Effects

The analgesic properties of this compound have also been explored:

  • In vivo Studies : In animal models, certain derivatives demonstrated significant analgesic effects when administered subcutaneously or intracerebroventricularly. For example, a derivative exhibited a 50% inhibition rate in pain response tests .

Antidiabetic Potential

Emerging research has suggested that compounds similar to 4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine may possess antidiabetic properties:

  • Aldose Reductase Inhibition : Some studies have evaluated the aldose reductase inhibitory activity of related compounds, indicating potential for managing diabetic complications through modulation of glucose metabolism .

Case Studies and Research Findings

  • Study on Pyrazole Derivatives : A comprehensive review highlighted the synthesis and biological evaluation of various pyrazole derivatives. Several compounds were found to exhibit selective COX-2 inhibition with minimal side effects on gastric tissues .
  • Analgesic Activity Assessment : Research conducted on specific pyrazole derivatives revealed their effectiveness in reducing pain in animal models compared to traditional analgesics like indomethacin and celecoxib .
  • Safety Profile Evaluation : Histopathological examinations indicated that many synthesized derivatives caused minimal degenerative changes in vital organs such as the liver and kidneys during toxicity assessments .

Q & A

Q. Optimization Tips :

  • Use p-TsOH (para-toluenesulfonic acid) as a catalyst to enhance regioselectivity during cyclization .
  • Employ polar aprotic solvents (e.g., DMF) to improve reaction kinetics and yield .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
CyclizationHydrazine hydrate, EtOH, reflux60-75%
CarboxylationNaOH (aq.), 80°C85-90%
OxidationPCC, CH₂Cl₂, 0°C to RT70-80%

Basic: How can the physicochemical properties of this compound guide experimental design?

Methodological Answer:
Key properties (derived from structural analogs) include:

  • Molecular Formula : C₈H₉N₃O₃ (methyl ester analog) .
  • LogP : -2.12 (indicating high hydrophilicity; impacts solvent selection for reactions) .
  • Thermal Stability : Decomposes above 200°C (use low-temperature techniques for handling) .

Q. Experimental Implications :

  • Solubility : Prefer polar solvents (e.g., DMSO, methanol) for solubility-driven assays.
  • Purification : Use reverse-phase HPLC with C18 columns due to polarity .

Advanced: How can researchers resolve contradictions in regioselectivity during functionalization?

Methodological Answer:
Contradictions often arise from competing reaction pathways. Strategies include:

Computational Modeling : Use DFT (Density Functional Theory) to predict reactive sites and transition states.

Steric/Electronic Analysis : Electron-withdrawing groups (e.g., -COOH) direct substitution to less hindered positions .

Catalytic Screening : Test Pd/C or CuI catalysts to favor specific pathways (e.g., Suzuki couplings) .

Q. Case Study :

  • In pyrazolo[1,5-a]pyrazine derivatives, regioselective C-3 vs. C-5 substitution was resolved using solvent polarity adjustments (THF favored C-3) .

Advanced: What methodologies are effective for analyzing biological activity mechanisms?

Methodological Answer:

Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes like COX-2 or kinases.

In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., NADH-coupled reactions).
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and track accumulation in cell lines .

Q. Data Interpretation :

  • Correlate LogP with membrane permeability; hydrophilic analogs may require prodrug strategies (e.g., esterification) .

Advanced: How to address spectral data discrepancies during structural elucidation?

Methodological Answer:
Common issues and solutions:

  • ¹H NMR Splitting Patterns : Anisotropy from the fused ring system causes unexpected splitting. Compare with computed NMR spectra (e.g., ACD/Labs) .
  • Mass Spectrometry Fragmentation : Use high-resolution MS (HRMS) to distinguish between isobaric fragments (e.g., [M+H]+ vs. [M+Na]+) .

Q. Validation Protocol :

Cross-validate with IR (carbonyl stretch ~1700 cm⁻¹ confirms 4-oxo group) .

Perform X-ray crystallography for unambiguous confirmation (if crystalline) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and eye protection (potential irritant) .
  • Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas during ester hydrolysis) .
  • First Aid : For skin contact, rinse with 10% NaHCO₃ solution to neutralize acidic residues .

Advanced: What strategies enhance scalability without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce side reactions and improve yield (e.g., 20% higher yield vs. batch) .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to control crystal size and purity (>99% via recrystallization) .

Q. Table 2: Scalability Parameters

ParameterSmall-Scale (Lab)Pilot-ScaleReference
Reaction Volume50 mL10 L
Purity95%98%
Catalyst Loading5 mol%2 mol% (recyclable)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid
Reactant of Route 2
4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid

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